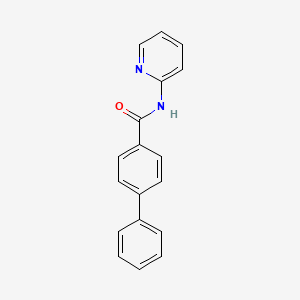![molecular formula C18H17N3O2 B5549031 N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5549031.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This analysis focuses on compounds with structures or functionalities similar to "N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide," as direct studies on this compound are scarce. These compounds, including quinoline and pyridine derivatives, have been extensively studied due to their potential in various applications, including medicinal chemistry.
Synthesis Analysis
The synthesis of related quinoline and pyridine derivatives often involves multi-component reactions, such as the Passerini three-component reaction, which allows for the efficient assembly of complex molecules from simpler precursors. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water at room temperature, yielding the products quantitatively (Taran et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of these compounds reveals a planarity in their structure, contributing to their stability and reactivity. For example, N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate demonstrates a nearly planar conformation, which is crucial for its biological activity (Wen et al., 2006).
科学的研究の応用
Chemosensing for Zinc Ions
A study by Park et al. (2015) developed a highly selective "off–on fluorescence type" chemosensor for Zn2+ detection, utilizing a compound with a structure similar to N-[(2-hydroxy-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide. This sensor showed significant fluorescence enhancement in the presence of Zn2+ in aqueous solution, offering a practical system for monitoring Zn2+ concentrations in biological and environmental samples (Park et al., 2015).
Antimalarial Activity
Werbel et al. (1986) synthesized a series of compounds, including structures related to this compound, demonstrating potent antimalarial properties against Plasmodium berghei in mice, suggesting potential clinical applications (Werbel et al., 1986).
Proton-Coupled Electron Transfer Reactivity
Rice et al. (2016) investigated the PCET reactivity of a mononuclear hydroxomanganese(III) complex utilizing a ligand related to this compound. This study highlights the impact of steric and electronic factors on the efficiency of PCET processes, relevant for understanding redox processes in biological systems and catalysis (Rice et al., 2016).
Structural and Fluorescent Properties
Karmakar et al. (2007) explored the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, showing their potential in forming gels and crystalline structures with unique fluorescence properties. This research opens avenues for developing novel materials with specific optical characteristics (Karmakar et al., 2007).
Adsorption and Separation Technologies
Turanov et al. (2017) synthesized novel ligands containing pyridine and quinoline fragments for the efficient extraction and recovery of Pd(II) from hydrochloric acid solutions. Their work demonstrates the potential of these compounds in enhancing the selectivity and efficiency of metal ion adsorption processes, which is crucial for the purification of precious metals from secondary resources (Turanov et al., 2017).
特性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)21(11-14-5-4-8-19-10-14)12-16-9-15-6-2-3-7-17(15)20-18(16)23/h2-10H,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXHOLVUMFOUFMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CN=CC=C1)CC2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3-bromophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5548991.png)
![N-[(3S*,4R*)-1-(2-methyl-3-furoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548997.png)
![2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5548998.png)
![1-[(2-pyrimidinyloxy)acetyl]azepane](/img/structure/B5549002.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B5549007.png)


![2-[4-(1-benzothien-5-ylcarbonyl)-1-piperazinyl]pyrazine](/img/structure/B5549020.png)
![(4-{[4-(methylsulfonyl)phenyl]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5549027.png)
![4-methyl-N-{2,2,2-tribromo-1-[(2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5549033.png)
![2,2'-[(4-methoxy-6-methyl-2-pyrimidinyl)imino]diethanol](/img/structure/B5549040.png)
![2-[(2-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5549054.png)